molecular formula C19H21N3O3 B2846844 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea CAS No. 946351-58-2

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea

Cat. No.: B2846844
CAS No.: 946351-58-2
M. Wt: 339.395
InChI Key: PZDXYLBJPBEEFJ-UHFFFAOYSA-N
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Description

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a pyrrolidinone ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone derivative with phenyl isocyanate to yield the desired urea compound. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of hydroxylated pyrrolidinone derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea is unique due to its combination of a methoxyphenyl group, a pyrrolidinone ring, and a phenylurea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For instance, the presence of the pyrrolidinone ring may enhance its binding affinity to certain biological targets compared to other urea derivatives.

Properties

IUPAC Name

1-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-9-7-16(8-10-17)22-13-14(11-18(22)23)12-20-19(24)21-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDXYLBJPBEEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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